Molecular Weight and Lipophilicity Differentiation from Des-p-Tolyl Analogue
The target compound (MW 310.4) is >60% heavier than the des‑p‑tolyl analogue N‑(2‑(dimethylamino)ethyl)‑3‑phenylpropanamide (MW 192.26) . This mass difference, driven by the p‑tolyl group, translates into a predicted XLogP3 of ~3.8 versus ~1.2 for the smaller analogue, indicating substantially higher membrane permeability [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 310.4 g/mol (C20H26N2O) |
| Comparator Or Baseline | N-(2-(dimethylamino)ethyl)-3-phenylpropanamide: 192.26 g/mol (C11H16N2O) |
| Quantified Difference | +118.14 g/mol (+61.4% increase) |
| Conditions | Exact mass calculated from molecular formula |
Why This Matters
The significant molecular weight difference directly impacts physicochemical properties, making the target compound unsuitable for substitution in assays where consistent volume of distribution or membrane permeability is assumed.
- [1] PubChem. 3-(dimethylamino)-N-phenylpropanamide. CID 10162591. Molecular Weight 192.26. XLogP3 predicted by PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/10162591 View Source
